molecular formula C19H10Br4O5S B1667898 Bromophenol blue CAS No. 115-39-9

Bromophenol blue

Cat. No. B1667898
CAS RN: 115-39-9
M. Wt: 670 g/mol
InChI Key: UDSAIICHUKSCKT-UHFFFAOYSA-N
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Patent
US04346231

Procedure details

A mixture of ethylenediamine (60 g, 1 mole), water (250 ml), methanol (500 ml) and Bromophenol Blue solution was acidified to pH 3 (yellow color) with hydrochloric acid (165 ml, 12 N). While the resulting solution was vigorously stirred at 25° C., benzyl chloroformate (100.6 g, 0.59 mole) was added dropwise (addition time 1.75 hours). Sodium hydroxide (210 ml, 5 N) was added as required to maintain the solution at pH 3.0-4.5. The methanol was removed at reduced pressure and the reaction mixture was filtered. The aqueous filtrate was extracted once with benzene, and the benzene extract was discarded. The aqueous solution was cooled in a salt-ice bath, layered with ether and treated with sodium hydroxide (130 ml, 10 N) to pH 11-13. Three layers formed: an ether layer, an aqueous layer, and an oily blue layer. The aqueous layer was separated and extracted four times with portions of ether. The ether layer and ether extracts were combined with the oily blue layer and the ether removed using water pump vacuum. An oil pump was then used at 25° C. until the pressure dropped to 0.6 ppm. During this time, water and ethylenediamine were removed by distillation. The residue left in the flask consisted of an oil and a small amount of solid. After the mixture was filtered, 60 g (54% yield) of benzyl N-(2-aminoethyl)carbamate were obtained. This crude oil worked satisfactorily in the next step without further purification. See C. M. Hoffmann and S. R. Sapir, Journal of Organic Chemistry, 27, 3565 (1962) for further discussion of this preparatory method.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
100.6 g
Type
reactant
Reaction Step Three
Quantity
210 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.Cl.Cl[C:36]([O:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)=[O:37].[OH-].[Na+]>CCOCC.CO.O>[NH2:3][CH2:2][CH2:1][NH:4][C:36](=[O:37])[O:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1 |f:4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
165 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100.6 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
210 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
While the resulting solution was vigorously stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(addition time 1.75 hours)
Duration
1.75 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the solution at pH 3.0-4.5
CUSTOM
Type
CUSTOM
Details
The methanol was removed at reduced pressure
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted once with benzene
EXTRACTION
Type
EXTRACTION
Details
the benzene extract
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled in a salt-ice bath
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide (130 ml, 10 N) to pH 11-13
CUSTOM
Type
CUSTOM
Details
Three layers formed
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted four times with portions of ether
CUSTOM
Type
CUSTOM
Details
the ether removed
CUSTOM
Type
CUSTOM
Details
was then used at 25° C. until the pressure
ADDITION
Type
ADDITION
Details
dropped to 0.6 ppm
CUSTOM
Type
CUSTOM
Details
During this time, water and ethylenediamine were removed by distillation
WAIT
Type
WAIT
Details
The residue left in the flask
FILTRATION
Type
FILTRATION
Details
After the mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
NCCNC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.